Cytotoxic Potency Advantage: 7-Fluoroquinazolinone Derivative vs. Gefitinib in MDA-MB-231 Cells
In a direct comparative study of fluoroquinazolinone derivatives, compound 10e—which retains the 7-fluoroquinazoline core—exhibited superior cytotoxicity against the MDA-MB-231 breast cancer cell line relative to the clinical EGFR inhibitor gefitinib. The 7-fluoroquinazolinone derivative achieved an IC50 of 0.28 ± 0.02 µM, compared to 1.30 ± 0.04 µM for gefitinib [1]. This represents a 4.6-fold improvement in potency, underscoring the value of the 7-fluoro substitution for enhancing target engagement.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.28 ± 0.02 µM (7-fluoroquinazolinone derivative 10e) |
| Comparator Or Baseline | 1.30 ± 0.04 µM (Gefitinib) |
| Quantified Difference | 4.6-fold more potent |
| Conditions | MDA-MB-231 breast cancer cell line, MTT assay |
Why This Matters
Demonstrates that the 7-fluoroquinazoline scaffold can be elaborated into agents with markedly enhanced cytotoxic potency over a clinically validated kinase inhibitor, justifying its selection as a starting point for lead optimization programs targeting resistant cancer phenotypes.
- [1] Zayed, M. F., Ahmed, S., Ihmaid, S., Ahmed, H., Rateb, H. S., & Ibrahim, S. R. M. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. International Journal of Molecular Sciences, 19(6), 1732. View Source
